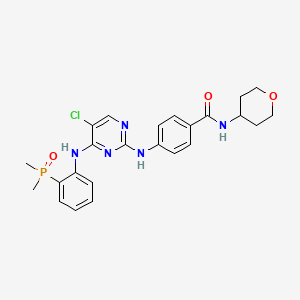
Fak-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fak-IN-17 is a compound that targets focal adhesion kinase, a non-receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, migration, and invasion. Focal adhesion kinase is overexpressed in many cancers and is associated with poor prognosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-17 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Fak-IN-17 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions with different reagents to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
Fak-IN-17 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of focal adhesion kinase in various chemical processes.
Biology: this compound is used to investigate the biological functions of focal adhesion kinase in cell signaling, migration, and invasion.
Medicine: this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit focal adhesion kinase activity.
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting focal adhesion kinase
Mechanism of Action
Fak-IN-17 exerts its effects by inhibiting the activity of focal adhesion kinase. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and migration. This compound targets the kinase domain of focal adhesion kinase, preventing its phosphorylation and subsequent activation of downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Fak-IN-17 include:
TAE226: Another focal adhesion kinase inhibitor with comparable activity.
Defactinib: A well-known focal adhesion kinase inhibitor used in clinical trials.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for focal adhesion kinase. It has shown promising results in preclinical studies, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H27ClN5O3P |
|---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-N-(oxan-4-yl)benzamide |
InChI |
InChI=1S/C24H27ClN5O3P/c1-34(2,32)21-6-4-3-5-20(21)29-22-19(25)15-26-24(30-22)28-17-9-7-16(8-10-17)23(31)27-18-11-13-33-14-12-18/h3-10,15,18H,11-14H2,1-2H3,(H,27,31)(H2,26,28,29,30) |
InChI Key |
JUDCUYOZFNSNCK-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)C(=O)NC4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


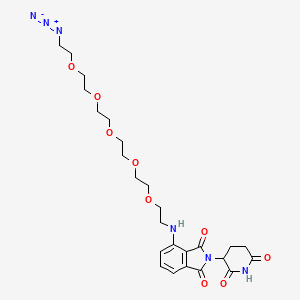
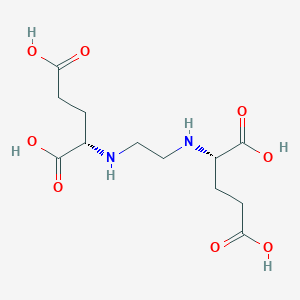


![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)
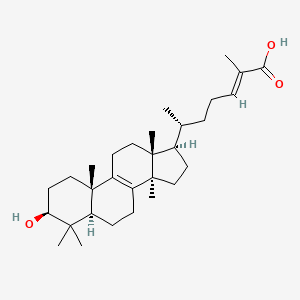

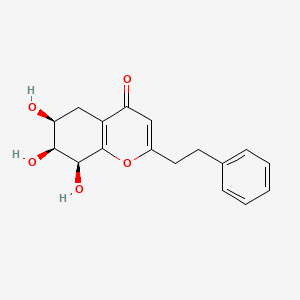
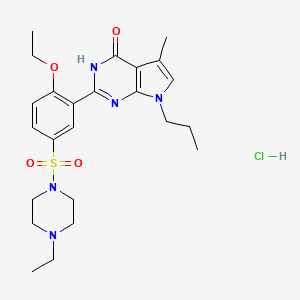
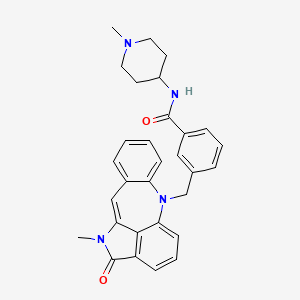
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)
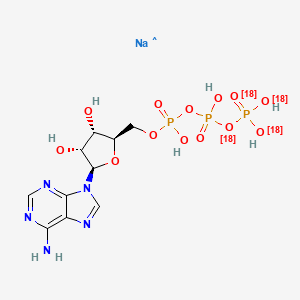
![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
